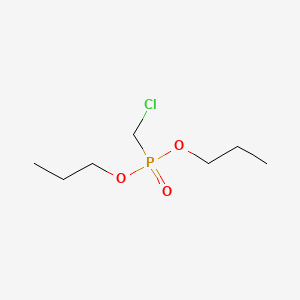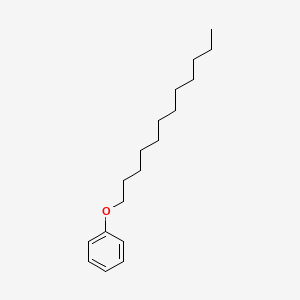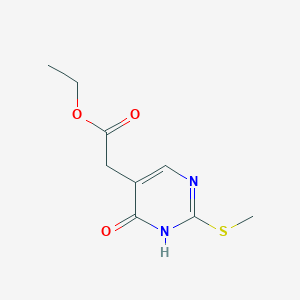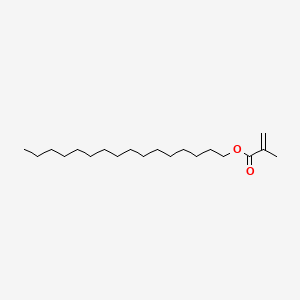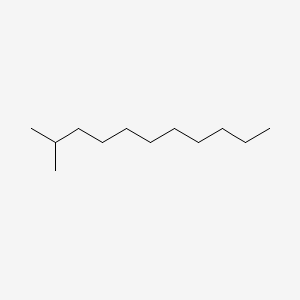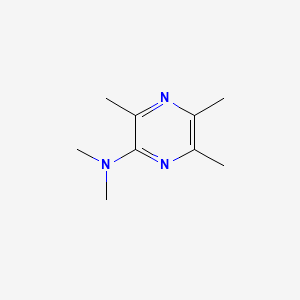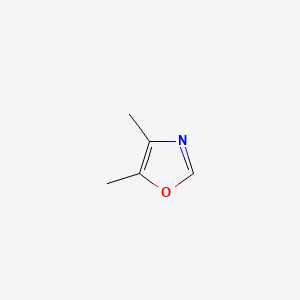
2-氯-1-甲基-1H-吲哚-3-甲醛
概述
描述
2-Chloro-1-methyl-1H-indole-3-carbaldehyde is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
Indole derivatives, including 2-Chloro-1-methyl-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . The carbonyl groups in these compounds can easily undergo C–C and C–N coupling reactions and reductions .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives, including 2-Chloro-1-methyl-1H-indole-3-carbaldehyde, are key intermediates for the preparation of biologically active compounds and indole alkaloids . They are also important precursors for the synthesis of diverse heterocyclic derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde include a melting point of 91-96°C . It has a molecular weight of 193.63 . More specific properties were not found in the retrieved data.科学研究应用
Biological Potential of Indole Derivatives
Indole derivatives, including “2-Chloro-1-methyl-1H-indole-3-carbaldehyde”, possess various biological activities . They have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities makes indole derivatives a topic of interest among researchers .
Treatment of Various Disorders
The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
Synthesis of Higher Order Indoles
“2-Chloro-1-methyl-1H-indole-3-carbaldehyde” can be used as the starting material for the synthesis of higher order indoles . These include isoindolo[2,1-a]indoles, aplysinopsins, and 4-substituted-tetrahydrobenz[cd]indoles .
Construction of Indoles in Alkaloids
Indoles are a significant heterocyclic system in natural products and drugs . The construction of indoles as a moiety in selected alkaloids has been a focus of recent research .
Multicomponent Reactions
“2-Chloro-1-methyl-1H-indole-3-carbaldehyde” has been used in inherently sustainable multicomponent reactions . These reactions have been used in the assembly of pharmaceutically interesting scaffolds .
Synthesis of Analogs of Phytoalexin Cyclobrassinin
“2-Chloro-1-methyl-1H-indole-3-carbaldehyde” has been used to prepare analogs of the indole phytoalexin cyclobrassinin . These analogs have been synthesized with an NR1R2 group .
作用机制
Target of Action
2-Chloro-1-methyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as temperature and ph could potentially influence the action of this compound .
未来方向
属性
IUPAC Name |
2-chloro-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-12-9-5-3-2-4-7(9)8(6-13)10(12)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVIBKTZVLYGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310949 | |
| Record name | 2-Chloro-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-methyl-1H-indole-3-carbaldehyde | |
CAS RN |
24279-74-1 | |
| Record name | 24279-74-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

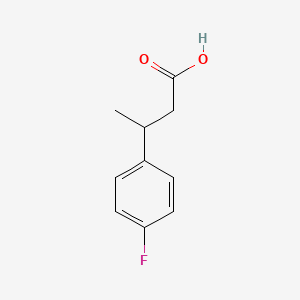
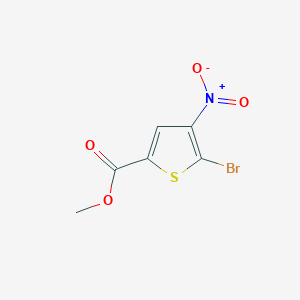
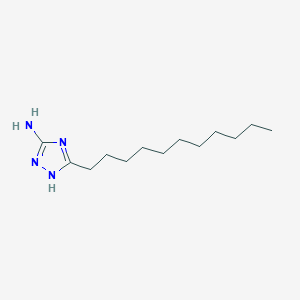
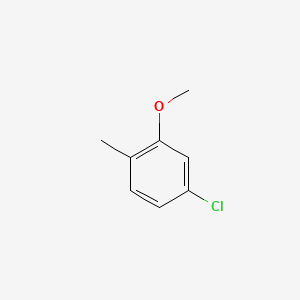
![N-[(4-methylphenyl)methyl]aniline](/img/structure/B1362452.png)
![4-[Acetyl(methyl)amino]benzenesulfonyl chloride](/img/structure/B1362453.png)
![Ethyl 4-[(mercaptoacetyl)amino]benzoate](/img/structure/B1362454.png)
